Bicyclo[2.2.1]hept-2-en-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-en-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWDFVNXXATCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927112 | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-70-2, 13118-70-2, 53783-87-2 | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol, anti- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol, syn- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 En 7 Ol and Its Stereoisomers
Classical and Established Synthetic Routes
Traditional synthetic strategies for producing bicyclic alcohols like Bicyclo[2.2.1]hept-2-en-7-ol often involve foundational reactions such as hydration, reduction, and the interconversion of functional groups on a pre-existing bicyclic framework.
The hydration of the norbornene scaffold is a fundamental method for introducing a hydroxyl group. While direct hydration of norbornene typically leads to the formation of exo-2-norborneol, specific derivatives can be used to target different positions. For instance, the hydration of norbornene and its derivatives can be achieved in the presence of chromium-containing catalysts. google.com This process generally results in the formation of the saturated bicyclo[2.2.1]heptan-2-ol (norborneol), highlighting a common route to hydroxylated bicyclic systems. google.com
The reduction of a ketone at the C7 position of the bicyclo[2.2.1]heptene skeleton is a direct method for synthesizing 7-hydroxy derivatives. This approach is widely used for related bicyclic ketones. For example, bicyclo[2.2.1]heptan-2-one derivatives can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). acs.org This transformation is a staple in converting carbonyl functionalities to hydroxyl groups within this rigid bicyclic system.
| Starting Material | Reagent | Product | Solvent | Reference |
| (endo)-1,3,4-Trimethylbicyclo[2.2.1]heptan-2-one | Lithium aluminum hydride (LiAlH₄) | 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-ol | Tetrahydrofuran (THF) | acs.org |
Functional group interconversion allows for the synthesis of this compound from other substituted norbornene derivatives. A common strategy involves the hydrolysis of an ester at the C7 position. This method is particularly useful when the corresponding ester is more readily accessible, for instance, through cycloaddition reactions. The selective monohydrolysis of diesters on the bicyclo[2.2.1]heptene framework can be achieved under controlled basic conditions, demonstrating a viable pathway to introduce a single hydroxyl group from a diester precursor. google.com Such interconversions are crucial for manipulating the functionality of the bicyclic skeleton without altering its core structure. vanderbilt.edu
Enantioselective and Diastereoselective Synthesis
Achieving high levels of stereocontrol is essential for the synthesis of specific isomers of this compound. Enantioselective and diastereoselective methods, utilizing either chiral catalysts or enzymes, are employed to produce optically active versions of the target molecule.
Asymmetric synthesis using chiral catalysts can establish the stereochemistry of the bicyclic framework early in the synthetic sequence. A key strategy is the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. For example, a chiral oxazaborole, prepared from (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol, can catalyze the reaction to produce a chiral bicyclo[2.2.1]heptan-2-one with high enantiomeric excess. acs.org This ketone is a versatile precursor that can be further modified to yield the desired chiral alcohol. Another powerful method involves the rhodium-catalyzed asymmetric hydroformylation of cyclopent-3-en-1-ols, which can be used to construct chiral bridged chemsynthesis.comchemsynthesis.comresearchgate.net bicyclic lactones, closely related structures, with excellent enantioselectivity. nih.gov
| Reaction Type | Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Diels-Alder | (S)-3,3-diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c] acs.orgchemsynthesis.comresearchgate.netoxazaborole | 2,3-dimethyl-1,3-butadiene (B165502), Methacrolein | Chiral Bicyclo[2.2.1]heptan-2-one | 93% | acs.org |
| Asymmetric Hydroformylation | Rh-catalyst with phosphine-phosphite ligand | Cyclopent-3-en-1-ols | Chiral Bridged chemsynthesis.comchemsynthesis.comresearchgate.net Bicyclic Lactones | High | nih.gov |
Biocatalysis offers a highly selective method for the synthesis of enantiopure compounds. scispace.comrsc.org Lipases are frequently used for the kinetic resolution of racemic alcohols or their corresponding esters through transesterification or hydrolysis. researchgate.netmdpi.com In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, the lipase from Candida rugosa has been used for the kinetic resolution of a related bicyclic alcohol, producing the desired alcohol with an enantiomeric excess greater than 98%. researchgate.net Similarly, Candida antarctica lipase B (CAL-B) is highly effective in the enantioselective acetylation and deacetylation of related 7-oxabicyclo[2.2.1]hept-2-ene skeletons, achieving excellent conversions and enantiomeric purity. nih.gov
| Enzyme | Substrate Type | Reaction | Key Finding | Reference |
| Lipase from Candida rugosa | Racemic 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol | Transesterification | High enantioselectivity (E >100) with >98% ee for the alcohol after 1 hour. | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | Racemic 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene alcohol | Enantioselective acetylation | >98% ee for the (+)-acetate with 40% conversion in 30 minutes. | nih.gov |
| Candida antarctica Lipase B (CAL-B) | Racemic acetate of 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene | Enantioselective deacetylation | >99% ee for the (+)-alcohol with 49% conversion in 18 hours. | nih.gov |
| Porcine Pancreatic Lipase | Racemic endo-bicyclo-[2.2.1]-heptane-2-ol | Transesterification | Separation of chiral alcohols via enzyme-catalyzed reaction. | google.com |
Deracemization and Kinetic Resolution Strategies
The separation of enantiomers from a racemic mixture of this compound and its derivatives is crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution has emerged as a powerful tool for this purpose, offering high enantioselectivity under mild reaction conditions.
Lipases are frequently employed for the kinetic resolution of bicyclic alcohols through enantioselective acylation or hydrolysis. For instance, the kinetic resolution of a racemic bicyclo[2.2.1]heptane-syn-2,7-diol derivative has been achieved with high efficiency using lipase from Candida rugosa. In this transesterification reaction, the lipase selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both with high enantiomeric excess (ee). One study demonstrated that using Candida rugosa lipase resulted in the production of the (+)-alcohol with an ee of >98% and the corresponding (-)-acetate with an ee of >99% at 50% conversion, showcasing the high enantioselectivity of the enzyme (E > 100) researchgate.net.
Dynamic kinetic resolution (DKR) offers a significant advantage over conventional kinetic resolution by enabling the conversion of a racemate into a single enantiomer in theoretically 100% yield. This is achieved by coupling the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. For secondary alcohols, this racemization can be catalyzed by various transition metal complexes or even other enzymes. While specific examples for this compound are not abundant in the literature, the principles of DKR are broadly applicable. For instance, combining a lipase for enantioselective acylation with a ruthenium-based catalyst for racemization has proven effective for a range of secondary alcohols thieme-connect.commdpi.comnih.gov. Zeolites have also been used as catalysts for the racemization of secondary alcohols in DKR processes nih.gov.
Another approach to deracemization involves the use of alcohol dehydrogenases (ADHs). This strategy often employs a pair of stereocomplementary ADHs or a single ADH in a cyclic process. One enantiomer of the alcohol is selectively oxidized to the corresponding ketone, which is then reduced back to the racemic alcohol, allowing for the enrichment of the other enantiomer. Alternatively, a highly stereoselective ADH can be used to reduce the ketone, which is formed by a non-selective oxidation of the racemic alcohol, to a single enantiomer of the alcohol tudelft.nlresearchgate.netacs.org.
| Enzyme | Substrate | Reaction Type | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Lipase from Candida rugosa | (±)-Bicyclo[2.2.1]heptane-syn-2,7-diol derivative | Transesterification | - | - | 50 | >98 (alcohol), >99 (acetate) | researchgate.net |
| Lipase AY-30 from Candida cylindracea | 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols | Transesterification | - | Toluene | - | - | researchgate.net |
| Immobilized Lipase from Candida antarctica (Novozym 435) | 1-Phenylethanol | Dynamic Kinetic Resolution | Vinyl butyrate/octanoate | Toluene | ~100 | 92-98 | nih.gov |
Advanced Synthetic Strategies and Novel Reactivity in Construction of the this compound Core
Beyond classical synthetic approaches, advanced strategies involving cycloadditions, tandem reactions, and selective functionalizations have been developed to efficiently construct and modify the bicyclo[2.2.1]heptane skeleton.
Diels-Alder Cycloaddition Sequences Leading to Functionalized Bicyclo[2.2.1]heptane Skeletons
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane framework, providing a powerful and stereocontrolled method for forming the six-membered ring of the bicyclic system. The reaction between a conjugated diene, typically cyclopentadiene, and a suitable dienophile directly yields the bicyclo[2.2.1]heptene core nih.gov.
To introduce functionality at the C7 position, as required for this compound, dienophiles bearing a latent or direct oxygen functionality can be employed. For instance, the Diels-Alder reaction of cyclopentadiene with vinyl acetate would yield 7-acetoxybicyclo[2.2.1]hept-2-ene, which upon hydrolysis, would afford the target alcohol. However, vinyl alcohol itself is unstable, tautomerizing to acetaldehyde, making vinyl acetate a practical equivalent stackexchange.com.
More sophisticated strategies involve sequential reactions initiated by a Diels-Alder cycloaddition. A notable example is the synthesis of functionalized bicyclo[2.2.1]heptanones, which are direct precursors to the corresponding alcohols upon reduction. This can be achieved through a sequential Diels-Alder reaction/rearrangement sequence, providing access to diverse bicyclic ketones.
| Diene | Dienophile | Key Reaction Feature | Product Type | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Methyl vinyl ketone | Normal electron-demand Diels-Alder | Bicyclo[2.2.1]heptenone derivative | researchgate.net |
| Cyclopentadiene | Vinyl acetate | Equivalent to using vinyl alcohol as dienophile | Precursor to this compound | stackexchange.com |
| 1,3-Butadienes | Unsaturated aldehydes | Sequential Diels-Alder/rearrangement | Functionalized bicyclo[2.2.1]heptanones | - |
Tandem Reactions and Cascade Processes in this compound Synthesis
Tandem and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single operation. These processes, by combining multiple bond-forming events in one pot, minimize waste and improve synthetic efficiency.
One example of a cascade process leading to the bicyclo[2.2.1]heptane framework involves tandem radical cyclizations. This strategy can construct the bicyclic ring system through a sequence of intramolecular radical additions. While not directly yielding the target alcohol, this approach highlights the power of cascade reactions in assembling the core structure.
Another potential tandem approach is the oxa-Michael-Michael-Aldol condensation. Such sequences can be envisioned to construct highly functionalized bicyclic systems in a stereocontrolled manner beilstein-journals.org. While specific applications to this compound are yet to be widely reported, the underlying principles offer a promising avenue for future synthetic design.
Chemo-, Regio-, and Stereoselective Functionalization of this compound Precursors
The selective functionalization of bicyclo[2.2.1]heptene precursors is critical for introducing the desired hydroxyl group at the C7 position and for the synthesis of various derivatives. The strained nature of the bicyclic system often dictates the stereochemical outcome of these reactions.
Chemoselectivity: In precursors containing multiple reactive sites, such as a double bond and a carbonyl group, chemoselective reactions are essential. For instance, the reduction of a 7-oxobicyclo[2.2.1]hept-2-ene can be directed to either the ketone or the alkene, depending on the choice of reducing agent and reaction conditions. Similarly, epoxidation of the double bond can be achieved in the presence of other functional groups using selective epoxidizing agents like m-CPBA. The stereochemistry of the epoxidation is often directed by steric hindrance, with the reagent typically attacking from the less hindered exo face researchgate.net.
Regioselectivity: Reactions such as hydroboration-oxidation are highly regioselective. The hydroboration of a substituted bicyclo[2.2.1]heptene will see the boron atom add to the less sterically hindered carbon of the double bond. Subsequent oxidation then replaces the boron with a hydroxyl group, providing a reliable method for introducing an alcohol with anti-Markovnikov regiochemistry masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.comumich.edulibretexts.org.
Stereoselectivity: The rigid framework of the bicyclo[2.2.1]heptene system exerts strong stereocontrol over many reactions. For example, the reduction of a ketone at the C7 position of a bicyclo[2.2.1]hept-2-ene derivative is highly stereoselective. The hydride reagent will typically approach from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. This stereoselectivity is a key feature in the synthesis of specific stereoisomers of this compound.
| Reaction | Substrate Type | Key Selectivity | Outcome | Reference |
|---|---|---|---|---|
| Epoxidation | Bicyclo[2.2.1]hept-2-ene derivative | Chemo- and Stereoselective (exo) | Exo-epoxide | researchgate.net |
| Hydroboration-Oxidation | Substituted bicyclo[2.2.1]heptene | Regio- (anti-Markovnikov) and Stereoselective (syn) | Alcohol on less substituted carbon | masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.comumich.edulibretexts.org |
| Reduction of Ketone | 7-Oxobicyclo[2.2.1]hept-2-ene derivative | Stereoselective (endo) | Endo-alcohol | - |
Reaction Mechanisms and Reactivity Profiles of Bicyclo 2.2.1 Hept 2 En 7 Ol
Electrophilic and Nucleophilic Reactions
The presence of both a double bond and a hydroxyl group allows Bicyclo[2.2.1]hept-2-en-7-ol to undergo both electrophilic additions and nucleophilic substitutions. The stereochemical outcomes of these reactions are often dictated by the rigid geometry of the bicyclic system.
The double bond in this compound is susceptible to electrophilic attack. A key example is epoxidation, where the stereochemistry of the resulting epoxide is highly influenced by the substituent at the C7 position.
A study using density functional theory (DFT) investigated the epoxidation of norbornene and its 7-syn-substituted derivatives with performic acid. dnu.dp.ua The calculations revealed that the transition states possess a significant biradical character. dnu.dp.ua For the syn-7-hydroxy derivative, which corresponds to syn-Bicyclo[2.2.1]hept-2-en-7-ol, the epoxidation shows a preference for the exo-approach of the oxidizing agent. dnu.dp.ua This selectivity is attributed to the stabilization of the transition state through hydrogen bonding between the syn-hydroxyl group and the incoming peroxy acid. dnu.dp.uaresearchgate.net
Conversely, when a non-hydrogen-bonding substituent like a chlorine atom or a methyl group is present at the syn-7 position, the formation of endo-epoxides is favored due to steric repulsion between the substituent and the oxidant. dnu.dp.uaresearchgate.net This highlights the directing effect of the C7 substituent in electrophilic additions to the norbornene double bond.
Table 1: Stereoselectivity in the Epoxidation of 7-Substituted Norbornenes researchgate.net
| Substituent (X) at C7 | exo-epoxide (%) | endo-epoxide (%) |
|---|---|---|
| H | 99-99.5 | 0.5-1 |
| Cl | 62.0 | 38.0 |
| CH₃ | 55.0 | 45.0 |
| Br | 6-14 | 86-94 |
Data sourced from a study on the stereochemistry of epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. researchgate.net
The hydroxyl group of this compound can undergo nucleophilic substitution reactions. For instance, it can be converted to a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reactivity of the hydroxyl group is influenced by steric factors. Compared to more hindered derivatives like borneol, the hydroxyl group in this compound exhibits less steric hindrance, which can enhance its reactivity in reactions such as acetylation.
Furthermore, the hydroxyl group can direct the stereochemical outcome of reactions at the double bond. In the addition of allylmagnesium reagents to syn-Bicyclo[2.2.1]hept-2-en-7-ol, the allyl group adds to the double bond from the side closer to the hydroxyl group. researchgate.net This suggests an association between the metalated hydroxyl group and the allyl reagent during the addition process. researchgate.net This intramolecular delivery leads to the formation of 2-exo-allyl-syn-bicyclo[2.2.1]heptan-7-ol. researchgate.net In contrast, the epimeric anti-alcohol does not yield an addition product under the same conditions, underscoring the crucial role of the hydroxyl group's stereochemistry. researchgate.net
Rearrangement Pathways within the Bicyclo[2.2.1]heptane System
The strained bicyclo[2.2.1]heptane framework is prone to various rearrangement reactions, which can be initiated by the formation of carbocationic, photochemical, or radical intermediates. These rearrangements often lead to the formation of less strained ring systems.
Wagner-Meerwein rearrangements are a characteristic feature of the bicyclo[2.2.1]heptane system, driven by the relief of ring strain upon the 1,2-migration of a carbon-carbon bond to an adjacent carbocationic center. wikipedia.orgfree.fr These rearrangements are common in the solvolysis of norbornyl derivatives and proceed through carbocation intermediates. britannica.com The formation of a carbocation at C7 or at the olefinic carbons of this compound can trigger such skeletal reorganizations.
For example, the acid-catalyzed rearrangement of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide leads to various rearranged products, illustrating the propensity of this system to undergo carbonium ion-mediated transformations. acs.org In reactions involving benzyl-substituted norbornene systems, open benzyl (B1604629) carbonium ion intermediates can be formed, leading to a variety of rearranged products. britannica.com
Photochemical and thermal stimuli can also induce rearrangements in the bicyclo[2.2.1]heptane system. uc.eduresearchgate.net The photochemistry of related compounds, such as bicyclo[3.2.0]hept-3-en-2-ones, involves skeletal rearrangements and cycloadditions. acs.org Thermal rearrangements of norbornene derivatives can proceed through various mechanisms, including sigmatropic shifts. uc.edu For instance, the thermolysis of spiro[2.4]hepta-1,4,6-triene can lead to bicyclo[3.2.0]hepta-1,3,6-triene via a researchgate.net-sigmatropic rearrangement. uc.edu While specific studies on the photochemical and thermal rearrangements of this compound itself are not detailed in the provided context, the general reactivity patterns of the norbornene framework suggest its susceptibility to such transformations. uc.eduresearchgate.net
Free radical reactions involving the bicyclo[2.2.1]heptane system can also lead to rearrangements. nasa.govresearchgate.net The generation of an alkoxyl radical from a bicyclo[2.2.1]hept-5-en-2-ol derivative can initiate a sequence of β-scission, cyclization, and trapping, resulting in the formation of a cis-bicyclo[4.3.0]non-7-en-3-one. sonar.ch This demonstrates that radical processes can effectively induce skeletal reorganization.
A novel radical-induced rearrangement has been developed for the synthesis of 6-substituted 2-azabicyclo[2.2.1]-5-heptenes from an azanortricyclanol precursor, which is itself derived from an epoxide. sci-hub.se This highlights the utility of radical rearrangements in accessing new molecular frameworks from bicyclic precursors.
Table 2: Summary of Reaction Types and Key Findings
| Reaction Type | Sub-type | Key Findings |
|---|---|---|
| Electrophilic & Nucleophilic Reactions | Epoxidation | syn-OH group directs exo-attack via H-bonding. dnu.dp.uaresearchgate.net |
| Nucleophilic Substitution | Reactivity is influenced by steric hindrance at C7. | |
| Grignard Addition | syn-OH directs addition to the nearer face of the double bond. researchgate.net | |
| Rearrangement Pathways | Carbonium Ion Mediated | Prone to Wagner-Meerwein rearrangements to relieve ring strain. wikipedia.orgfree.fr |
| Photochemical & Thermal | Can undergo sigmatropic shifts and other rearrangements. uc.eduresearchgate.net |
Intramolecular Rearrangements during Synthesis and Derivatization
The synthesis and derivatization of this compound and related compounds are often accompanied by notable intramolecular rearrangements. The strained nature of the bicyclo[2.2.1]heptane framework is a primary driver for these transformations. For instance, acid-catalyzed rearrangements are common. Sulfuric acid can induce the rearrangement of 5-aryl-1,4-dimethyl-2,3-diphenylbicyclo[2.2.1]hepten-7-ones into 6-aryl-1,3-dimethyl-4,5-diphenylbicyclo cymitquimica.comchembk.comhept-3-en-2-ones. rsc.org This reaction is thought to proceed through an open benzyl carbonium ion intermediate, rather than a concerted 1,3-allylic shift. rsc.org
Another significant rearrangement is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which can be initiated from derivatives of the bicyclo[2.2.1]heptane system. The FBW rearrangement of 7-norbornylidene carbene can generate the highly strained bicyclo[2.2.2]oct-2-yne. researchgate.net Computational studies suggest that the alkyne is more stable than the corresponding alkylidenecarbene, and both intermediates can be trapped. researchgate.net
Furthermore, ring-rearrangement metathesis (RRM) provides a powerful tool for transforming the bicyclo[2.2.1]heptene skeleton. This tandem process, involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), allows for the synthesis of complex polycyclic structures from functionalized bicyclo[2.2.1]heptene systems. The release of ring strain is a major driving force for these RRM reactions. beilstein-journals.org
Oxidation and Reduction Chemistry
Oxidation of the Hydroxyl Group
The secondary hydroxyl group at the C-7 position of this compound is readily oxidized to the corresponding ketone, bicyclo[2.2.1]hept-2-en-7-one. cymitquimica.comnih.govnih.gov Various oxidizing agents can be employed for this transformation. For instance, Swern oxidation of related bicyclic alcohols has been shown to be effective. kirj.eeresearchgate.net Pyridinium (B92312) dichromate (PDC) is another reagent used for oxidizing similar bicyclic hydroxyl compounds. kirj.ee The resulting ketone, bicyclo[2.2.1]hept-2-en-7-one, is a key intermediate in the synthesis of various complex molecules. wpmucdn.com
It is interesting to note that in some cases, the oxidation can be selective. For example, in a mixture of diastereomeric hydroxy methylacetals, pyridinium dichromate was found to preferably oxidize the 6(R) diastereomer. kirj.ee
Reduction of Derived Carbonyls and Unsaturated Centers
The carbonyl group of bicyclo[2.2.1]hept-2-en-7-one can be reduced back to the alcohol, this compound. ontosight.ai Metal hydride reagents are commonly used for this purpose. For instance, the reduction of camphor, a related bicyclic ketone, yields borneol. ontosight.ai
The double bond within the bicyclo[2.2.1]heptene ring system can also be reduced. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, can saturate the double bond to yield the corresponding bicyclo[2.2.1]heptan-2-ol. This allows for the selective transformation of the unsaturated center without affecting the hydroxyl group.
Functional Group Transformations and Derivatization Strategies
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound can undergo esterification to form various esters. A common example is the formation of acetates. cymitquimica.com For instance, the esterification of the related borneol with acetic acid, often catalyzed by an acid like sulfuric acid, produces bornyl acetate. This reaction highlights the utility of the hydroxyl group as a handle for introducing new functional groups.
Etherification of the hydroxyl group is another important derivatization strategy. While specific examples for this compound are less commonly detailed in general literature, the principles of ether synthesis, such as the Williamson ether synthesis, would be applicable. The formation of ethers can be used to protect the hydroxyl group or to introduce specific functionalities.
| Reaction Type | Reagent/Catalyst | Product | Reference |
| Esterification | Acetic Acid / H₂SO₄ | Bicyclo[2.2.1]hept-2-en-7-yl acetate |
Halogenation and Related Reactions
Halogenation of the bicyclo[2.2.1]heptene framework can lead to a variety of functionalized products. While direct halogenation of the alcohol may be complex, reactions involving the double bond are well-documented for related norbornene systems. For example, the addition of halogens or hydrogen halides across the double bond can introduce halogen atoms onto the bicyclic core.
Cycloaddition Reactions of this compound Derivatives
The strained double bond in the bicyclo[2.2.1]heptene framework of this compound and its derivatives makes it a reactive participant in various cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex polycyclic and heterocyclic structures. The facial selectivity of the cycloaddition (exo vs. endo approach) is a key feature, often influenced by steric and electronic factors of the substituents on the bicyclic core. The primary types of cycloaddition reactions involving these derivatives are [4+2] (Diels-Alder), [2+2], and 1,3-dipolar cycloadditions.
[4+2] Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptene skeleton itself. In a typical synthesis, cyclopentadiene (B3395910) acts as the diene and reacts with a substituted alkene (the dienophile) to form the bicyclic adduct. For instance, derivatives such as exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester are prepared through the Diels-Alder reaction of cyclopentadiene with ethyl acrylate. google.com The stereoselectivity of this reaction is highly dependent on reaction conditions, often yielding a mixture of endo and exo isomers. google.comresearchgate.net
Derivatives of this compound can also serve as dienophiles in subsequent cycloaddition reactions, although this is less common than the cycloadditions involving the initial formation of the ring system. More frequently, functionalized bicyclo[2.2.1]heptene structures are used as key intermediates for the synthesis of a wide array of compounds, including natural products and polymers. wpmucdn.com The reactivity in these cycloadditions can be influenced by catalysts and reaction media. For example, Diels-Alder reactions can be accelerated in aqueous systems, sometimes with enhanced selectivity. academie-sciences.fr
| Diene | Dienophile | Key Product | Reference |
|---|---|---|---|
| Cyclopentadiene | Ethyl acrylate | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | google.com |
| Cyclopentadiene | 2-Bromoacrolein | exo-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | wpmucdn.com |
| Cyclopentadiene | Maleic anhydride (B1165640) | cis-5-Norbornene-2,3-dicarboxylic anhydride | academie-sciences.fr |
[2+2] Cycloaddition Reactions
While less common than Diels-Alder reactions, the strained double bond of bicyclo[2.2.1]heptene derivatives can undergo [2+2] cycloadditions, particularly photochemical or metal-catalyzed variants. These reactions are valuable for the construction of four-membered rings. For example, ruthenium catalysts have been employed in the [2+2] cycloaddition of related oxa- and aza-bicyclo[2.2.1]hept-5-ene systems with alkynes. grafiati.com These reactions can produce highly functionalized and strained polycyclic frameworks. grafiati.com
1,3-Dipolar Cycloaddition Reactions
The reaction between a 1,3-dipole and a dipolarophile, such as the double bond in a this compound derivative, is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.org The norbornene system is an excellent dipolarophile due to its ring strain. A variety of 1,3-dipoles, including nitrile oxides, azomethine ylides, and diazoalkanes, can react with the C=C bond of the bicyclic system. wikipedia.orgacs.org
These reactions are often highly stereoselective, with the dipole typically approaching from the less sterically hindered exo face of the bicyclo[2.2.1]heptene skeleton. This selectivity provides a reliable method for constructing complex, stereochemically defined polycyclic systems. For instance, the 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to N-substituted 7-azabicyclo[2.2.1]hept-2-enes has been developed as a general approach for the asymmetric synthesis of various azabicycloalkane frameworks. acs.org
| Dipolarophile | 1,3-Dipole | Resulting Heterocycle Class | Reference |
|---|---|---|---|
| Norbornadiene | Generic 1,3-dipole | Fused five-membered heterocycle | acs.org |
| N-BOC-7-azabicyclo[2.2.1]hept-2-ene | Azomethine ylide | Polycyclic azabicycloalkane | acs.org |
| Alkene/Alkyne | Organic azide | 1,2,3-Triazole | wikipedia.org |
Compound Index
| Compound Name |
|---|
| 2-Bromoacrolein |
| This compound |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester |
| Bicyclo[2.2.1]hept-5-en-2-one |
| cis-5-Norbornene-2,3-dicarboxylic anhydride |
| Cyclopentadiene |
| Ethyl acrylate |
| exo-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde |
| exo-bicyclo[2.2.1]hept-5-en-2-ol |
| Maleic anhydride |
Stereochemical Aspects and Enantioselective Transformations Involving Bicyclo 2.2.1 Hept 2 En 7 Ol
Configurational Isomerism: Endo/Exo and Syn/Anti Designations
The stereoisomerism in substituted norbornane (B1196662) systems like bicyclo[2.2.1]hept-2-en-7-ol is described using the endo/exo and syn/anti nomenclature. wikipedia.org These terms denote the relative orientation of substituents on the bridged ring system.
Endo/Exo Isomerism : This terminology is used for substituents on the main six-membered ring. The prefix exo refers to the isomer where the substituent is on the opposite side (anti) of the longest bridge (the C5-C6 ethano bridge). Conversely, the endo prefix is for the isomer where the substituent is on the same side (syn) as the longest bridge. wikipedia.org In many norbornene derivatives, the exo isomer is thermodynamically more stable than the endo isomer. scirp.org
Syn/Anti Isomerism : This designation applies to substituents on the one-carbon bridge (C7). The prefix syn indicates that the substituent is oriented towards the double bond (C2-C3). The prefix anti is used when the substituent is oriented away from the double bond. nist.govnist.govnist.gov
Therefore, for this compound, there are two primary diastereomers based on the position of the hydroxyl group at the C7 position: syn-bicyclo[2.2.1]hept-2-en-7-ol and anti-bicyclo[2.2.1]hept-2-en-7-ol. nist.govnist.govnist.gov Each of these diastereomers is chiral and exists as a pair of enantiomers.
Absolute Configuration Determination Methodologies
Establishing the absolute configuration of the enantiomers of this compound and its derivatives is crucial for their use in asymmetric synthesis and other stereospecific applications. Several analytical techniques are employed for this purpose.
Chiral Chromatography for Enantiomeric Purity Assessment
Gas chromatography (GC) using a chiral stationary phase is a powerful method for the separation and quantification of enantiomers of volatile compounds like bicyclo[2.2.1]heptan-2-ol and its derivatives. This technique allows for the direct determination of the enantiomeric excess (ee) of a sample. For instance, the enantiomers of various 7-carboxybicyclo[2.2.1]heptan-2-ols and related ketones have been successfully separated as diastereomeric derivatives using chiral reagents on OV-1 capillary columns. jst.go.jp The use of chiral columns like Cyclodex-B and Cyclosil-B is also common for separating chiral bicyclic compounds. wisc.edu
X-ray Crystallography of Derived Compounds
X-ray crystallography is a definitive method for determining the absolute and relative configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netthieme-connect.de This technique provides an unambiguous three-dimensional structure of the molecule. researchgate.net While obtaining a crystal of the parent alcohol might be challenging, the absolute configuration is often determined by analyzing a crystalline derivative. For example, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was unequivocally confirmed by X-ray crystallography. nih.gov The absolute configuration of bicyclo[2.2.1]heptan-2-one was determined through the X-ray structure of a chiral precursor, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide. wpmucdn.com The challenge with light-atom molecules (containing only C, H, O) is that the anomalous scattering effects are weak, but it is still possible in some cases. thieme-connect.denih.gov
Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Chiroptical Data)
Spectroscopic techniques are invaluable for elucidating the stereochemistry of bicyclo[2.2.1]heptane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR spectroscopy are used to determine the relative configuration (exo/endo) of substituents. For instance, the chemical shift of protons can indicate their stereochemical environment. cdnsciencepub.com The coupling constants between protons can also provide structural information; for example, in the 7-azabicyclo[2.2.1]heptane system, no coupling is typically observed between the bridgehead proton and an endo-proton. acs.org NMR analysis of chiral derivatives, such as O-acetylmandelate esters, can be used to determine enantiomeric ratios and predict the absolute configuration.
Chiroptical Methods : Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. The experimental VCD or ECD spectrum is compared with theoretical spectra generated by quantum chemical calculations for a known configuration. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. Optical rotation, which measures the rotation of plane-polarized light, is a fundamental property used to distinguish between enantiomers.
Chemical Correlation Studies
Chemical correlation involves converting the compound of unknown stereochemistry into a compound of known absolute configuration through a series of stereochemically well-defined reactions. This method establishes a link between the two compounds, thereby determining the absolute configuration of the original molecule. wpmucdn.com For instance, the absolute configuration of (+)-bicyclo[2.2.1]heptan-2-one was correlated with that of its unsaturated precursor, (+)-bicyclo[2.2.1]hept-5-en-2-one, by chemical conversion. wpmucdn.com
Influence of Stereochemistry on Reactivity and Reaction Pathways
The stereochemistry of this compound and its derivatives has a significant impact on their reactivity and the stereochemical outcome of their reactions.
The rigid bicyclic framework imposes considerable steric hindrance, which often dictates the direction of attack of incoming reagents. For example, the epoxidation of norbornene and its 7-syn-substituted derivatives is highly stereoselective. dnu.dp.ua A syn-7-hydroxy group can direct the epoxidation to the exo-face through hydrogen bonding with the oxidizing agent. dnu.dp.ua In contrast, bulky substituents at the 7-syn position can sterically hinder the exo-face, leading to a preference for endo-attack. researchgate.net
The exo and endo isomers of norbornene derivatives often exhibit different reactivities. In polymerization reactions, the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) shows higher reactivity and leads to polymers with higher molecular weights compared to the endo-isomer. rsc.org Similarly, in ring-opening metathesis polymerization (ROMP), the exo-isomer of a norbornene carboxylic ester is more reactive than its endo counterpart. scirp.org The relative basicities of endo- and exo-norbornylamines also differ, with the exo isomer consistently being the stronger base. nih.gov This difference in reactivity is attributed to the varying steric environments and electronic effects of the two isomers.
Stereoselective Epoxidation Mechanisms
The epoxidation of the double bond in the bicyclo[2.2.1]heptene system is a well-studied transformation that exhibits a high degree of stereoselectivity. The geometry of the bicyclic skeleton inherently favors the exo face for electrophilic attack due to the greater steric hindrance on the endo face from the C5 and C6 methylene (B1212753) bridges. researchgate.net For the parent norbornene, epoxidation with peroxy acids results in almost exclusive formation of the exo-epoxide (99-99.5%). researchgate.net
In the case of 7-substituted derivatives, the nature of the substituent at the C7 position can significantly influence the diastereoselectivity of the epoxidation. researchgate.netdnu.dp.ua A computational study using Density Functional Theory (DFT) on the epoxidation of syn-7-substituted norbornenes with performic acid revealed the profound effect of the substituent on the reaction pathway. dnu.dp.ua While bulky substituents can sterically hinder the exo approach, a hydroxyl group at the syn-7 position dramatically enhances the already high exo-selectivity. researchgate.netdnu.dp.ua This is attributed to the stabilization of the exo transition state through hydrogen bonding between the C7-hydroxyl group and the incoming peroxy acid. dnu.dp.ua Conversely, other substituents at the syn-7 position, such as chlorine or a methyl group, decrease the exo-selectivity due to steric repulsion, favoring the formation of the endo-epoxide. researchgate.netdnu.dp.ua
Table 1: Influence of syn-7 Substituent on Epoxidation Stereoselectivity of Bicyclo[2.2.1]hept-2-ene Derivatives researchgate.net
| Substituent (X) at syn-7 Position | exo-Epoxide Product (%) | endo-Epoxide Product (%) |
|---|---|---|
| H | 99–99.5 | 0.5–1 |
| OH | 100 | 0 |
| Cl | 62.0 | 38.0 |
| CH₃ | 6–14 | 86–94 |
| t-Bu | 0.0 | 100 |
Diastereoselectivity in Diels-Alder Reactions and Subsequent Transformations
The bicyclo[2.2.1]heptene skeleton is most commonly synthesized through the [4+2] Diels-Alder cycloaddition of cyclopentadiene (B3395910) with a suitable dienophile. sigmaaldrich.com The stereochemical outcome of this reaction is highly predictable, often following the "endo rule," where the substituents of the dienophile preferentially occupy the endo position in the resulting bicyclic adduct. acs.org This diastereoselectivity can be further controlled and enhanced through the use of Lewis acid catalysts. acs.org
For instance, the MeAlCl₂-catalyzed Diels-Alder reaction between various 1,3-butadienes and acroleins, followed by an in-situ rearrangement, yields functionalized bicyclo[2.2.1]heptan-2-one derivatives. acs.org The initial cycloaddition establishes a specific stereochemistry which is then carried through the subsequent transformation. The reaction of 2,3-dimethyl-1,3-butadiene (B165502) with methacrolein, catalyzed by SnCl₄ at low temperatures, is another example that proceeds with high diastereoselectivity to form the bicyclic ketone framework. acs.org These transformations highlight how the initial diastereoselectivity of the Diels-Alder reaction is crucial for synthesizing stereochemically defined bicyclic products. acs.org
Table 2: Example of a Sequential Diels-Alder/Rearrangement Reaction acs.org
Synthesis of 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one via a Lewis Acid-Promoted Domino Sequence.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Methacrolein | 1) SnCl₄, CH₂Cl₂, -95 °C, 4h 2) HClO₄, -95 °C to 0 °C | 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | 85% |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Stereocontrol
Intramolecular interactions, particularly hydrogen bonding involving the hydroxyl group at the C7 position, play a critical role in directing the stereochemical outcome of reactions on the bicyclo[2.2.1]hept-2-ene system. The directing effect is most prominent when the hydroxyl group is in the syn position, where it is geometrically poised to interact with reagents approaching the double bond.
As established in the discussion on epoxidation (Section 4.3.1), the preference for exo-attack by a peroxy acid on syn-bicyclo[2.2.1]hept-2-en-7-ol is a direct consequence of the stabilization of the transition state by hydrogen bonding. researchgate.netdnu.dp.ua This guiding effect is a powerful tool for achieving high levels of stereocontrol.
Further evidence for such intramolecular interactions comes from computational and spectroscopic studies. A quantum-chemical investigation of 2-fluorobicyclo[2.2.1]heptan-7-ols revealed a stabilizing intramolecular hydrogen bond between the fluorine and the hydroxyl group (F∙∙∙HO) specifically in the syn-exo diastereoisomer. beilstein-journals.org This interaction was found to contribute to the structural stability of this isomer. beilstein-journals.org Similarly, photoelectron spectroscopy studies on syn- and anti-7-norbornenol (this compound) have been used to investigate the presence and energetic consequences of intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond. nist.gov These interactions, by influencing the ground state conformation and the energy of transition states, are fundamental to achieving stereocontrol in reactions involving this bicyclic alcohol. dnu.dp.uabeilstein-journals.org
Table 3: Computational Analysis of Intramolecular Hydrogen Bonding in a Bicyclo[2.2.1]heptan-7-ol Derivative beilstein-journals.org
Analysis of the F∙∙∙HO interaction in the syn-exo isomer of 2-fluorobicyclo[2.2.1]heptan-7-ol.
| Parameter | Finding | Implication |
|---|---|---|
| NBO Analysis | Identified nF→σ*OH interaction | Confirms the quantum nature of the F∙∙∙HO hydrogen bond. |
| AIM Analysis | |VC|/GC ratio at Bond Critical Point is < 1 | Indicates the F∙∙∙HO intramolecular hydrogen bond has an ionic character. |
| Energy Calculation | The conformer with the F∙∙∙HO bond is the global minimum | The hydrogen bond contributes to the overall stability of the molecule. |
Advanced Spectroscopic Characterization and Structural Elucidation of Bicyclo 2.2.1 Hept 2 En 7 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to the bicyclo[2.2.1]heptane system is particularly insightful. beilstein-journals.org
Multi-dimensional NMR Techniques (COSY, HMBC, HMQC) for Complex Structural Assignment
One-dimensional NMR spectra of bicyclo[2.2.1]hept-2-en-7-ol derivatives can be complex and challenging to interpret fully due to overlapping signals. Multi-dimensional NMR techniques, such as COSY, HMQC (or HSQC), and HMBC, are powerful methods to overcome these challenges by correlating different nuclei and providing unambiguous assignments. sapub.orgnih.govlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two to three bonds. libretexts.org For a this compound derivative, a COSY spectrum would reveal correlations between the vinyl protons, the bridgehead protons, and the protons on the carbon backbone, helping to trace the connectivity within the molecule. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. sapub.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of more complex derivatives. For instance, in a substituted this compound, HMBC can confirm the position of substituents by showing long-range correlations from the substituent's protons to the carbons of the bicyclic framework. sapub.org
The combined application of these techniques allows for a comprehensive and unequivocal assignment of all proton and carbon signals, which is fundamental for determining the precise structure of new or complex derivatives. nih.govkib.ac.cn
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bicyclo[2.2.1]hept-2-ene Derivative This table is a generalized representation and actual chemical shifts will vary based on substitution and stereochemistry.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 1 (Bridgehead) | ~2.8 | ~42.0 | H-2, H-6 | C-2, C-6, C-7 |
| 2 (Vinyl) | ~6.1 | ~135.0 | H-1, H-3 | C-1, C-3, C-4 |
| 3 (Vinyl) | ~6.0 | ~135.5 | H-2, H-4 | C-2, C-4, C-5 |
| 4 (Bridgehead) | ~3.0 | ~47.0 | H-3, H-5 | C-3, C-5, C-7 |
| 5 (Methylene) | ~1.5 (exo), ~1.2 (endo) | ~29.0 | H-4, H-6 | C-4, C-6, C-7 |
| 6 (Methylene) | ~1.6 (exo), ~1.3 (endo) | ~30.0 | H-1, H-5 | C-1, C-5, C-7 |
| 7 (Carbinol) | ~4.0 | ~75.0 | - | C-1, C-4, C-5, C-6 |
Isotopic Labeling and NMR for Mechanistic Elucidation
Isotopic labeling is a powerful technique used in conjunction with NMR to trace the course of chemical reactions and elucidate their mechanisms. numberanalytics.com By selectively replacing an atom (e.g., ¹H with ²H or ¹²C with ¹³C) in a reactant, one can follow the labeled position through the reaction to the product. researchgate.net
For reactions involving this compound, such as rearrangements or additions, isotopic labeling can provide definitive evidence for proposed intermediates and pathways. core.ac.uk For example, in studying a rearrangement, a deuterium (B1214612) label at a specific, non-exchangeable position can reveal whether a particular bond is broken or formed during the reaction. core.ac.uk The presence or absence of the deuterium label in specific locations in the product, as determined by ²H NMR or by the simplification of the ¹H NMR spectrum, can distinguish between different mechanistic possibilities. numberanalytics.comcore.ac.uk
Similarly, ¹³C labeling can be employed to monitor changes in the carbon skeleton. nih.gov This is particularly useful in complex rearrangements where the connectivity of the carbon atoms is altered. The analysis of ¹³C-¹³C coupling constants in the product can provide direct evidence of the new bonding arrangements. nih.gov
Stereochemical Differentiation via Chemical Shift Anisotropy
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system leads to distinct spatial environments for substituents, particularly differentiating between exo and endo isomers. This stereochemical difference can be effectively probed using NMR, in part due to the effects of magnetic anisotropy. cdnsciencepub.comorganicchemistrydata.org
The double bond in this compound creates a magnetically anisotropic field. This field can either shield or deshield nearby nuclei, causing a change in their chemical shift depending on their spatial orientation relative to the double bond. cdnsciencepub.com For instance, the chemical shift of the proton at C-7 will differ significantly between the syn (endo-like) and anti (exo-like) isomers of this compound. nist.govnist.gov
Furthermore, the differentiation between exo and endo protons or substituents at other positions, such as C-5 and C-6, is often pronounced in the ¹H NMR spectrum. cdnsciencepub.com The through-space magnetic anisotropy of the C=C bond typically deshields the exo protons relative to the endo protons. cdnsciencepub.comacs.org The γ-gauche effect, observable in ¹³C NMR, can also be instrumental. A substituent in a gauche arrangement with a γ-carbon will cause an upfield shift of that carbon's resonance, providing a reliable method for stereochemical assignment in rigid systems like norbornane (B1196662) derivatives. beilstein-journals.org
Residual Chemical Shift Anisotropy (RCSA) measurements, performed in a weakly aligning medium, can provide even more detailed stereochemical information by revealing the anisotropic component of the chemical shift tensor. newera-spectro.com This method is powerful for determining the relative configuration of stereocenters that are spatially distant within the molecule. newera-spectro.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to analyze conformational details and monitor reactions.
Elucidation of Functional Groups and Conformational Analysis
The IR and Raman spectra of this compound and its derivatives display characteristic absorption bands that confirm the presence of key functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's stretching vibration. nist.gov
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the norbornene ring typically appears around 1570 cm⁻¹. researchgate.net
=C-H Stretch: The stretching of the vinyl C-H bonds is observed above 3000 cm⁻¹. researchgate.net
C-O Stretch: The carbon-oxygen single bond stretch of the alcohol appears in the fingerprint region, typically between 1050 and 1150 cm⁻¹. nist.gov
The specific frequencies of these vibrations can be influenced by the stereochemistry (syn vs. anti) and by hydrogen bonding. For instance, intramolecular hydrogen bonding between the hydroxyl group and the double bond in the syn-isomer can lead to a shift in the O-H stretching frequency compared to the anti-isomer where such an interaction is absent. nist.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| =C-H | Stretching | 3020 - 3080 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C | Stretching | ~1570 |
| C-O | Stretching | 1050 - 1150 |
Monitoring Reaction Progress and Intermediate Formation
Vibrational spectroscopy is a powerful tool for real-time monitoring of chemical reactions. nih.gov In-situ IR or Raman spectroscopy allows for the tracking of reactant consumption and product formation by observing changes in the intensities of their characteristic vibrational bands. uva.esresearchgate.net
For example, in an oxidation reaction of this compound to the corresponding ketone, bicyclo[2.2.1]hept-2-en-7-one, one could monitor the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band around 1740-1760 cm⁻¹. nih.gov Similarly, a reaction involving the double bond, such as hydrogenation or polymerization, can be followed by the decrease in the intensity of the C=C stretching vibration. researchgate.net
This real-time analysis provides valuable kinetic data and can help in identifying the presence of transient reaction intermediates that may not be observable by other methods. nih.gov The ability to monitor reactions as they happen, without the need for sample extraction, makes in-situ vibrational spectroscopy a highly efficient technique for optimizing reaction conditions and understanding complex reaction pathways. uva.esliverpool.ac.uk
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for elucidating the structure and molecular weight of compounds. In the analysis of this compound and its derivatives, various MS techniques are employed to gain comprehensive structural insights.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, with a chemical formula of C7H10O, the theoretical exact mass can be calculated. nist.gov
The molecular weight of this compound is 110.1537 g/mol . nist.gov An experimentally determined exact mass from an HRMS instrument that closely matches this theoretical value would confirm the elemental formula of the analyte. For instance, HRMS can distinguish between C7H10O (exact mass 110.0732 u) and other potential isobaric compounds, which have the same nominal mass but different elemental compositions.
A related ketone, bicyclo[2.2.1]hept-2-en-7-one (C7H8O), has a calculated exact mass of 108.057514874 Da. nih.gov The ability of HRMS to measure masses with such precision is crucial in distinguishing between closely related structures. bioanalysis-zone.com
Table 1: Theoretical Exact Masses of this compound and a Related Compound
| Compound | Molecular Formula | Theoretical Exact Mass (u) |
| This compound | C7H10O | 110.0732 |
| Bicyclo[2.2.1]hept-2-en-7-one | C7H8O | 108.0575 |
Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.gov
Fragmentation Pattern Analysis for Structural Connectivity
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes molecules to fragment in predictable ways. The resulting fragmentation pattern is a unique fingerprint that provides information about the molecule's structural connectivity.
For alcohols like this compound, the molecular ion peak in an EI mass spectrum is often weak or absent. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (H2O). libretexts.org The mass spectrum of this compound available in the NIST database shows a complex pattern of fragment ions, which can be interpreted to deduce its structure. nist.gov The saturated analogue, bicyclo[2.2.1]heptan-7-ol, exhibits top peaks at m/z 79 and 94 in its GC-MS data, which correspond to characteristic fragments of the bicyclic system. nih.gov The fragmentation of bicyclic systems can also involve retro-Diels-Alder reactions, leading to characteristic fragment ions.
Table 2: Key Mass Spectral Data for Bicyclo[2.2.1]heptan-7-ol
| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| Main library | 72 | 79 | 94 | 57 |
| Replicate library | 41 | 94 | 79 | 57 |
Data sourced from PubChem. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for identifying individual components within a complex mixture.
In the context of this compound and its derivatives, GC-MS can be used to analyze reaction mixtures to determine the presence of starting materials, products, and byproducts. For example, a study on the phytoconstituents of Evolvulus nummularius utilized GC-MS to identify a derivative, this compound, 7-(4-methoxyphenyl)-, within the plant extract. pnrjournal.com The retention time of the compound in the gas chromatograph provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. This technique is also invaluable in environmental and atmospheric studies for the detection and quantification of volatile organic compounds, including bicyclic structures.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.
For instance, the crystal structure of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide has been determined, revealing the absolute configuration of the molecule. wpmucdn.com The study showed that the amide crystallizes as H-bonded dimers. wpmucdn.com Similarly, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been characterized, providing the first structural information on the parent 2,5-diazabicyclo[2.2.1]heptane ring. nih.gov
Another example is the X-ray crystallographic analysis of 7-tert-butoxybicyclo[2.2.1]hept-5-en-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, which elucidated the absolute position of the ester on the bicyclic framework. iucr.org
Table 3: Crystallographic Data for a Bicyclo[2.2.1]heptene Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide (racemic) | C8H10ClNO | Monoclinic | P21/c | 12.355(3) | 6.302(2) | 10.893(3) | 99.42(3) |
Data adapted from a study on 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. wpmucdn.com
These examples demonstrate the power of X-ray diffraction in unambiguously determining the solid-state structure of this compound derivatives, which is crucial for understanding their chemical reactivity and properties.
Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 2 En 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to the bicyclo[2.2.1]heptane framework to elucidate its electronic properties and conformational landscape.
Electronic Structure and Molecular Geometry Optimization (e.g., DFT Studies)
The geometry of bicyclo[2.2.1]hept-2-en-7-ol, along with its electronic structure, can be precisely modeled using computational methods. DFT studies, for instance using the B3LYP functional with a suitable basis set (e.g., 6-31G*), are employed to find the minimum energy structure of the molecule. mdpi.com These calculations optimize bond lengths, bond angles, and dihedral angles to provide a detailed three-dimensional representation of the molecule.
The presence of the hydroxyl group at the C7 position, the double bond, and the strained bicyclic system creates a unique electronic environment. DFT calculations can map the electron density distribution, identifying regions of high and low electron density which are crucial for predicting reactivity. The ionization energy, a key electronic property, has been determined for the syn-isomer to be 9.41 eV through photoelectron spectroscopy, a value that can be correlated with and benchmarked by theoretical calculations. nist.gov
For related bicyclic ketones, computed properties such as the electric dipole moment and molecular structure are available through databases, indicating that similar calculations are standard for this class of compounds. nih.gov
Energetics of Conformational Isomers and Transition States
This compound exists as two primary conformational isomers (or stereoisomers), syn and anti, depending on the orientation of the hydroxyl group relative to the double bond. nist.govnist.govnist.gov Quantum chemical calculations are crucial for determining the relative stability of these isomers. By calculating the total electronic energy of the optimized geometry for each isomer, the difference in energy (ΔE) can be determined, indicating which conformer is more stable.
Furthermore, these calculations are vital for studying the transition states of reactions involving this compound. For example, in the epoxidation of the double bond, theoretical models can locate the geometry and energy of the transition state structure. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, governs the rate of the reaction.
Theoretical thermochemical data for both the syn and anti isomers have been estimated using methods like the Joback method, providing values for properties such as enthalpy of formation and heat capacity.
Table 1: Calculated Thermochemical Properties for this compound Isomers
| Property | syn-Isomer Value | anti-Isomer Value | Unit |
|---|---|---|---|
| Enthalpy of Formation (hf) | -163.16 | Data not available | kJ/mol |
| Gibbs Free Energy of Formation (gf) | 2.89 | Data not available | kJ/mol |
| Enthalpy of Fusion (hfus) | 14.44 | Data not available | kJ/mol |
| Enthalpy of Vaporization (hvap) | 47.84 | Data not available | kJ/mol |
| Boiling Point (tb) | 463.98 | Data not available | K |
Note: The table presents data calculated using the Joback method for the syn-isomer. Corresponding specific values for the anti-isomer are not as readily available in literature.
Reaction Mechanism Modeling
Computational modeling is a powerful approach to map out the intricate details of chemical reactions, providing a step-by-step understanding of how reactants are converted into products.
Elucidation of Reaction Pathways and Transition State Analysis
Theoretical studies have been instrumental in elucidating reaction mechanisms for the bicyclo[2.2.1]heptene system. A prominent example is the epoxidation of the double bond. DFT calculations, such as those at the UBHandHLYP/6-31G(d) level of theory, have been used to investigate the potential energy surface of this reaction. researchgate.net
These studies identify the prereactive complexes, transition states, and final products. The analysis of the transition state geometry reveals crucial details about the reaction pathway. For the epoxidation of 7-substituted norbornenes, calculations have shown that the transition states possess significant biradical character. researchgate.net The orientation of the attacking oxidant molecule relative to the bicyclic framework is a key determinant of the reaction's outcome. researchgate.net Similar computational approaches have been applied to understand the aminolysis of related epoxides, using methods like PCM/B3LYP/6-3aG(d) to model the reaction in solution. researchgate.net
Prediction of Reactivity and Selectivity (e.g., Stereoselectivity)
One of the most significant applications of reaction mechanism modeling is the prediction of reactivity and selectivity. For this compound, the key question is often the stereoselectivity of additions to the double bond (exo vs. endo attack).
Computational studies on the epoxidation of 7-syn-substituted norbornenes have shown that the nature of the substituent at C7 dramatically influences the stereochemical outcome. researchgate.net When the substituent is a hydroxyl group, as in syn-bicyclo[2.2.1]hept-2-en-7-ol, calculations reveal that the transition state for exo attack is stabilized by hydrogen bonding between the hydroxyl group and the incoming peracid oxidant. researchgate.net This stabilization lowers the activation energy for the exo pathway, leading to a preference for the exo-epoxide product. researchgate.net
Conversely, bulky substituents at the C7 position that cannot form hydrogen bonds tend to sterically hinder the exo approach, favoring the formation of the endo-epoxide. researchgate.net These theoretical predictions allow for a rational understanding of experimental observations and enable the prediction of outcomes for new reactions.
Table 2: Predicted Stereoselectivity in Epoxidation of 7-Substituted Norbornenes
| Substituent (X) at C7-syn | Predicted Favored Product | Reason |
|---|---|---|
| -OH | exo-epoxide | Hydrogen bonding stabilization of the exo transition state. researchgate.net |
| -Cl, -CH3 | endo-epoxide | Steric repulsion with the oxidant in the exo transition state. researchgate.net |
Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their identification and characterization.
DFT calculations are widely used to predict NMR spectra. mdpi.com By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., GIAO/B3LYP/6-311+G(2d,p)), it is possible to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. mdpi.com This approach can accurately predict ¹H and ¹³C NMR chemical shifts, helping to assign experimental spectra and even revise incorrect assignments. mdpi.com Such calculations can model the effects of stereochemistry, such as the different chemical shifts expected for the syn and anti isomers of this compound.
Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be computed. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies, which often require scaling to correct for approximations in the method and anharmonicity, can be compared with experimental IR spectra to assign specific absorption bands to molecular motions, such as the characteristic O-H and C=C stretching vibrations. For the related bicyclo[2.2.1]hept-2-en-7-one, vibrational mode frequency is a known computable property. nih.gov
While experimental mass spectra are available from databases like the NIST WebBook, computational mass spectrometry is an emerging field that can predict fragmentation patterns, aiding in the interpretation of experimental data. nist.gov
Applications of Bicyclo 2.2.1 Hept 2 En 7 Ol in Advanced Organic Synthesis and Materials Science
Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make its derivatives, including bicyclo[2.2.1]hept-2-en-7-ol, highly sought-after starting materials for the synthesis of complex, stereodefined molecules.
The bicyclo[2.2.1]heptane framework is a cornerstone in the construction of stereodefined polycyclic systems. The Diels-Alder reaction is a primary method for accessing this rigid bicyclic structure with a high degree of stereocontrol. This cycloaddition allows for the predictable formation of the bridged ring system, enabling the introduction of various functional groups. The resulting substituted bicyclo[2.2.1]heptane derivatives are crucial intermediates in the synthesis of more complex organic molecules. The defined spatial arrangement of substituents on the rigid framework allows for precise control over the stereochemical outcomes of subsequent reactions.
This compound and its derivatives are pivotal intermediates in the synthesis of various biologically active compounds, including nucleoside analogues and the potent analgesic, epibatidine (B1211577).
Nucleoside Analogues: Carbocyclic nucleoside analogues, where the sugar moiety is replaced by a carbocyclic ring, often utilize the bicyclo[2.2.1]heptane skeleton. This framework mimics the furanose ring of natural nucleosides, and its conformational constraints can impart unique biological properties. Syntheses often involve constructing the nucleobase onto a pre-formed, functionalized bicyclo[2.2.1]heptane scaffold. researchgate.netnih.gov For instance, novel carbocyclic nucleoside analogues have been prepared from derivatives of 2-(hydroxymethyl)bicyclo[2.2.1]heptane. researchgate.net The synthesis can involve key steps like the Mitsunobu reaction with a purine (B94841) base or the construction of a pyrimidine (B1678525) ring on an amino-functionalized bicycloheptane. researchgate.netresearchgate.net
Epibatidine and its Analogs: Epibatidine, an alkaloid with powerful analgesic properties, features a 7-azabicyclo[2.2.1]heptane core. le.ac.uk Syntheses of epibatidine and its analogs frequently employ strategies that build upon the bicyclo[2.2.1]heptane framework. researchgate.netnih.gov For example, enantiomerically pure N-Boc-7-azabicyclo[2.2.1]heptan-2-ones serve as versatile intermediates for the enantiospecific synthesis of both (+) and (-)-epibatidine. researchgate.netacs.org The rigid bicyclic structure is crucial for defining the spatial relationship between the pharmacophoric elements of the molecule.
| Natural Product/Analog | Bicyclic Precursor Type | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Nucleoside Analogues | Functionalized Bicyclo[2.2.1]heptanes | Construction of nucleobase on the bicyclic scaffold | researchgate.netnih.gov |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane derivatives | Enantiospecific synthesis from resolved bicyclic ketones | researchgate.netacs.org |
The bicyclo[2.2.1]heptane ring system, particularly functionalized variants like bicyclo[2.2.1]hept-5-en-2-one, can be strategically cleaved to generate highly substituted cyclopentyl moieties. wpmucdn.com This approach leverages the stereochemical control inherent in the bicyclic system to install multiple stereocenters on a five-membered ring. These cyclopentane (B165970) derivatives are key intermediates in the synthesis of a variety of natural products and other chiral compounds. wpmucdn.com
Ligand and Chiral Auxiliary Development
The rigid and predictable geometry of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis.
Derivatives of bicyclo[2.2.1]heptan-2-ol have been successfully employed as chiral auxiliaries and ligands in asymmetric synthesis. The rigidity of the bicyclic scaffold ensures a well-defined spatial arrangement of coordinating groups, which can effectively control the stereochemical outcome of a catalytic reaction. Chiral 1,2-amino alcohols and tridentate Schiff bases have been synthesized from bicyclo[2.2.1]heptane-derived chiral auxiliaries. sfu.ca These ligands, featuring a rigid and predictable structure, are promising candidates for metal-catalyzed asymmetric transformations. sfu.caresearchgate.net The synthesis of these ligands often starts from readily available chiral precursors derived from the bicyclo[2.2.1]heptane pool.
Ligands and auxiliaries derived from the bicyclo[2.2.1]heptane framework have found application in a range of enantioselective transformations. For example, chiral tridentate Schiff base ligands derived from this scaffold have been evaluated in metal-catalyzed reactions. sfu.ca A chromium(III) complex of one such ligand was found to catalyze the hetero-Diels-Alder reaction between 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde, yielding the product in good yield and enantioselectivity. sfu.ca These ligands have also been explored in other asymmetric reactions, including alkylzinc additions. sfu.ca The success of these applications highlights the potential of the bicyclo[2.2.1]heptane scaffold in the development of new and efficient asymmetric catalytic systems.
| Ligand/Auxiliary Type | Derived From | Application in Asymmetric Synthesis | Reference |
|---|---|---|---|
| Chiral 1,2-amino alcohols | Bicyclo[2.2.1]heptane derivatives | Metal-catalyzed reactions | sfu.ca |
| Chiral tridentate Schiff bases | Bicyclo[2.2.1]heptane derivatives | Hetero-Diels-Alder reactions, alkylzinc additions | sfu.ca |
Role in Polymer Chemistry and Advanced Materials
This compound and its derivatives are valuable building blocks in the realm of polymer chemistry and materials science. Their rigid, strained bicyclic structure imparts unique properties to the resulting polymers, leading to applications in specialty materials.
Monomeric Units for Specialty Polymers (e.g., Cyclopentane-Containing Polymers)
This compound can function as a monomer in various polymerization reactions, most notably in Ring-Opening Metathesis Polymerization (ROMP). The high ring strain of the norbornene system drives the polymerization, allowing for the formation of polymers with cyclopentane units integrated into the polymer backbone. nih.govacs.org
The general scheme for the ROMP of a bicyclo[2.2.1]hept-2-ene derivative is depicted below:
Scheme 1: General Ring-Opening Metathesis Polymerization (ROMP) of a substituted bicyclo[2.2.1]heptene.
The properties of the resulting polymers can be tailored by modifying the functional group at the C7 position of the monomer. For instance, the hydroxyl group of this compound can be derivatized prior to polymerization, introducing a variety of functionalities into the final polymer. unifr.ch This approach allows for the synthesis of high-performance polymers with enhanced thermal stability and specific mechanical properties, making them suitable for applications such as specialty coatings and adhesives.
Derivatives of this compound, such as 7-(cyclohex-2-en-1-yloxy)bicyclo[2.2.1]hept-2-ene, have been utilized in cascade ring-opening/ring-closing metathesis polymerization to create polymers with complex, well-defined microstructures. acs.org The significant difference in ring strain between the norbornene and cyclohexene (B86901) rings allows for selective polymerization, leading to materials with unique architectures. acs.org
Below is a table summarizing the use of this compound and its derivatives as monomers:
| Monomer | Polymerization Method | Key Feature of Resulting Polymer | Potential Application |
| This compound | ROMP | Contains cyclopentane units in the backbone | Specialty polymers |
| 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene | ROMP | Propagates through both endo and exo faces | Advanced materials |
| 7-(cyclohex-2-en-1-yloxy)bicyclo[2.2.1]hept-2-ene | Cascade ROMP/RCM | Complex, controlled microstructure | Tailored materials |
Templates for Conformational Control in Macromolecular Structures (e.g., Peptide Folding)
The rigid bicyclo[2.2.1]heptane framework serves as an excellent scaffold for controlling the three-dimensional structure of larger molecules. This principle is particularly valuable in the design of peptidomimetics, where the norbornane (B1196662) structure is used to template the folding of peptide chains into specific, well-defined conformations. wpmucdn.com By incorporating this rigid bicyclic unit, researchers can enforce specific turns or secondary structures in peptides, which is crucial for modulating their biological activity.
The defined stereochemistry of the bicyclo[2.2.1]heptane system allows for the precise spatial arrangement of appended functional groups. This conformational constraint is a key strategy in drug discovery and the development of new biomaterials. For example, enantiomerically pure derivatives of the bicyclo[2.2.1]heptane system are used as chiral templates in the synthesis of complex molecules like aminocyclitols.
Methodology Development in Organic Chemistry
The unique structural and electronic properties of this compound make it a valuable substrate for developing and understanding new synthetic methodologies in organic chemistry.
Studies on Ring Expansion and Contraction Reactions
The strained bicyclo[2.2.1]heptane system is prone to rearrangement reactions, including ring expansions and contractions. These transformations are often driven by the release of ring strain and can lead to the formation of other valuable cyclic systems.
For instance, studies on the deamination of 1-aminobicyclo[2.2.1]hept-5-en-2-ol, a related compound, have shown a competition between bridgehead substitution and ring contraction, highlighting the subtle factors that control reaction pathways in these strained systems. acs.org The high strain of bridgehead-substituted bicyclo[2.2.1]hept-2-enes can drive retro-condensation reactions, such as retro-Dieckmann and retro-aldol reactions, to produce highly functionalized cyclopentene (B43876) and other heterocyclic scaffolds. nih.gov
A notable example of ring contraction is the Wolff rearrangement of α-diazocyclopentanones, which can be used to form four-membered rings. thieme-connect.de While not directly involving this compound, this demonstrates the principle of using ring strain to drive the formation of smaller rings. Conversely, ring expansion reactions have also been observed in related bicyclic systems, often mediated by transition metals. ugent.be
Exploration of Strained Systems Reactivity
The inherent strain in the bicyclo[2.2.1]hept-2-ene framework makes it an excellent platform for exploring the reactivity of strained molecules. The double bond in this system is highly reactive towards a variety of reagents due to its deviation from ideal planar geometry.
Research in this area includes:
Addition Reactions: The stereochemistry of addition reactions to the double bond, such as epoxidation, has been studied extensively. The facial selectivity (exo vs. endo attack) is influenced by steric and electronic factors of substituents on the bicyclic frame. researchgate.net
Metathesis Reactions: As mentioned earlier, the high ring strain makes these compounds excellent substrates for ring-opening metathesis polymerization and other metathesis-based transformations. acs.orgresearchgate.net
Carbene Additions: The addition of carbenes to the double bond has been investigated, leading to the formation of tricyclic systems. acs.org
The reactivity of the hydroxyl group at the C7 position is also of interest. Its unique bridgehead location influences its acidity and nucleophilicity, as well as the stereochemical outcome of reactions at this center.
The table below summarizes key reaction types studied using the bicyclo[2.2.1]heptane framework:
| Reaction Type | Key Finding |
| Deamination | Competition between substitution and ring contraction acs.org |
| Retro-Condensation | Strain-driven formation of functionalized cyclopentenes nih.gov |
| Epoxidation | Facial selectivity influenced by substituents researchgate.net |
| Ring-Opening Metathesis | Driven by high ring strain acs.org |
Future Directions and Emerging Research Avenues Concerning Bicyclo 2.2.1 Hept 2 En 7 Ol
Development of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on sustainability is driving research into greener synthetic methods for producing bicyclo[2.2.1]hept-2-en-7-ol and its derivatives. chemistryjournals.netnih.gov Traditional synthesis often relies on hazardous materials and energy-intensive steps. chemistryjournals.net Future research will focus on developing environmentally friendly alternatives. Key areas of exploration include:
Renewable Feedstocks: Investigating the use of renewable resources, such as lignin-derived phenol, as starting materials to reduce reliance on petrochemicals. aiche.org
Green Catalysis: Employing biocatalysis and other green catalytic systems to improve reaction efficiency and minimize waste. chemistryjournals.netarabjchem.org The use of water as a solvent in reactions like the Diels-Alder synthesis is a promising eco-friendly approach. chemistryjournals.netresearchgate.net
Energy Efficiency: Exploring methods like microwave-assisted synthesis to reduce energy consumption and reaction times compared to conventional heating. chemistryjournals.net
These green chemistry principles aim to create more sustainable and economically viable production processes for this important class of compounds. nih.govrsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis is set to revolutionize the production of this compound and its derivatives. acs.orgresearchgate.net Continuous-flow methodologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for streamlined scale-up. researchgate.net
Future research in this area will likely focus on:
Developing robust and efficient flow-based syntheses for the norbornene scaffold.
Integrating real-time monitoring and optimization of reaction conditions using in-line analytical techniques. chemistryjournals.net
Utilizing automated platforms to rapidly synthesize libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. acs.org
This shift towards automation and continuous processing promises to accelerate the discovery and development of new applications for this versatile molecule. acs.orgresearchgate.net
Harnessing Machine Learning and Artificial Intelligence for Predictive Chemistry
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, with the potential to significantly impact the study of this compound. joaiar.orgresearchgate.net These computational approaches can analyze vast datasets to predict reaction outcomes, catalyst performance, and molecular properties. researchgate.netosti.gov
Key applications of AI and ML in this field include:
Predicting Reaction Outcomes: ML models can be trained to predict the stereoselectivity and yield of reactions involving this compound, guiding experimental design. osti.gov
Catalyst Design: AI algorithms can accelerate the discovery and optimization of novel catalysts for the synthesis and functionalization of norbornene derivatives. joaiar.orgarxiv.orgyoutube.com
Property Prediction: Computational models can estimate the physicochemical and biological properties of new this compound derivatives, aiding in the design of molecules with specific functions. researchgate.net
By integrating AI and ML into the research workflow, scientists can expect to see a more rapid and efficient exploration of the chemical space surrounding this important scaffold. researchgate.netarxiv.org
Exploration of Unconventional Reactivity and Novel Rearrangements
The strained ring system of this compound gives rise to unique reactivity and a propensity for skeletal rearrangements. researchgate.netnih.gov Future research will continue to explore these unconventional reaction pathways to access novel molecular architectures.
Areas of interest include:
Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) of norbornene derivatives is a well-established technique, and future work will likely focus on creating new functionalized polymers. ornl.govresearchgate.net
Novel Rearrangements: The discovery of new rearrangement reactions, such as dyotropic rearrangements in related polycyclic systems, opens up possibilities for creating complex and previously inaccessible molecular frameworks from the bicyclo[2.2.1]heptane core. nih.gov
Sigmatropic Shifts: Further investigation into reactions like the facile 1,3-carbon sigmatropic shift from norbornene to norcarene could lead to new synthetic strategies. researchgate.net
A deeper understanding of the fundamental reactivity of this scaffold will undoubtedly lead to the development of innovative synthetic methodologies.
Design of Next-Generation Chiral Catalysts Derived from the this compound Scaffold
The rigid, well-defined structure of this compound makes it an excellent scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. Enantiomerically pure derivatives of this compound can serve as templates or auxiliaries in the synthesis of other chiral molecules. acs.orgresearchgate.net
Future research in this area will likely focus on:
Synthesis of Novel Chiral Ligands: The creation of new chiral ligands based on the bicyclo[2.2.1]heptane framework for use in a variety of metal-catalyzed asymmetric reactions.
Organocatalysis: The development of purely organic catalysts derived from this compound for enantioselective transformations.
Applications in Asymmetric Synthesis: Expanding the use of these chiral catalysts to synthesize a wider range of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
The development of more efficient and selective chiral catalysts derived from this scaffold remains a significant and promising area of research.
Expanding Applications in Function-Oriented Synthesis and Advanced Materials
The unique properties of the this compound scaffold make it an attractive building block for the synthesis of functional molecules and advanced materials. ornl.govcaltech.eduosti.gov
Emerging applications are being explored in:
Polymer Science: The use of norbornene derivatives in ring-opening metathesis polymerization (ROMP) allows for the creation of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. caltech.edu Research into end-functionalized polynorbornenes is opening up new possibilities for creating block copolymers and other advanced polymer architectures. caltech.eduosti.gov
Materials Science: Derivatives of this compound are being investigated for use in industrial coatings, where they can improve adhesion and solvent resistance. The incorporation of this scaffold into metal nanocluster-containing polymers could lead to novel electronic and optical materials. ornl.gov
Medicinal Chemistry: The rigid bicyclic framework is a valuable bioisosteric replacement for aromatic rings in drug design, potentially leading to improved physicochemical properties and metabolic stability of drug candidates.
The versatility of the this compound scaffold ensures its continued importance in the development of new functional molecules and materials with a wide range of applications.
Interactive Data Table: Research Focus on this compound Derivatives
| Research Area | Key Findings |
| Sustainable Synthesis | Development of green routes using renewable feedstocks and biocatalysis. chemistryjournals.netaiche.org |
| Flow Chemistry | Enables rapid and efficient synthesis with improved control and scalability. acs.orgresearchgate.net |
| Predictive Chemistry | AI and machine learning models predict reaction outcomes and catalyst performance. joaiar.orgosti.gov |
| Unconventional Reactivity | Exploration of novel rearrangements and metathesis reactions. researchgate.netnih.govornl.gov |
| Chiral Catalysis | Design of new chiral ligands and organocatalysts for asymmetric synthesis. acs.org |
| Advanced Materials | Creation of functional polymers and materials with unique properties. ornl.govcaltech.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
